An In-depth Technical Guide to the Chemical Properties and Structure of 2-Azabicyclo[3.1.0]hexane
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained saturated heterocycle that has garnered significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a cyclopropane ring fused to a pyrrolidine ring, provides a unique three-dimensional framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the 2-azabicyclo[3.1.0]hexane core, with a focus on its application in pharmaceutical research.
Core Structure and Chemical Properties
The parent 2-azabicyclo[3.1.0]hexane is a saturated bicyclic amine with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol .[1] The fusion of the cyclopropane and pyrrolidine rings results in a strained system that influences its chemical reactivity and conformational preferences.
Derivatives of this core structure are key intermediates in the synthesis of several notable pharmaceutical compounds. For instance, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a crucial building block for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, used in the management of type 2 diabetes.[2][3] Furthermore, substituted 2-azabicyclo[3.1.0]hexanes have been identified as potent and selective antagonists of the α4β2 neuronal nicotinic acetylcholine receptor, highlighting their potential in the treatment of depression and other neurological disorders.[4][5]
Tabulated Chemical and Physical Properties
While detailed physical properties for the unsubstituted parent compound are not extensively published, data for key derivatives are available.
| Property | Value (for 2-Azabicyclo[3.1.0]hexane) | Value (for (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile) |
| Molecular Formula | C₅H₉N | C₆H₈N₂ |
| Molecular Weight | 83.13 g/mol [1] | 108.14 g/mol [2] |
| Appearance | Not widely published | Yellow liquid[2] |
| Purity (typical) | Not applicable | ≥99%[2] |
| CAS Number | 27202-71-7 | 866083-42-3[2] |
Structural Elucidation and Spectroscopic Data
The rigid bicyclic structure of 2-azabicyclo[3.1.0]hexane derivatives has been confirmed through various spectroscopic methods, including NMR and mass spectrometry. X-ray crystallography of derivatives has provided definitive structural information.
Tabulated Spectroscopic Data for Key Derivatives
| Compound | 1H NMR (CDCl₃, 300 MHz) δ (ppm) | Mass Spectrometry (ESI) |
| tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | 3.67–3.59 (m, 1 H), 3.42–3.37 (m, 1 H), 2.98–2.89 (m, 1 H), 2.11–2.02 (m, 1 H), 1.95–1.87 (m, 1 H), 1.55–1.53 (m, 1 H), 1.50–1.40 (s, 9 H), 0.70–0.60 (m, 1 H), 0.55–0.40 (m, 1 H) | m/z [2M + H]⁺ calcd for C₂₀H₃₅N₂O₄: 367.25; found: 367 |
| Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate | 8.17 (d, J = 8.0 Hz, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, J = 16.0 Hz, 1H), 3.72 (s, 3H), 3.03 (d, J = 16.0 Hz, 1H), 2.80 (bs, 1H)[6] | HRMS (ESI) calcd for C₁₂H₁₁N₂O₆ [M+H]⁺: 279.0612; found: 279.0611[6] |
Experimental Protocols
The synthesis of the 2-azabicyclo[3.1.0]hexane core and its derivatives can be achieved through various synthetic strategies. Below are detailed methodologies for key transformations.
Synthesis of tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol describes the N-protection of 2-azabicyclo[3.1.0]hexane hydrochloride.
Materials:
-
2-azabicyclo[3.1.0]hexane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
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Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
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Ethyl acetate (EtOAc)
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
A 1 M solution of Na₂CO₃ in H₂O and a solution of di-tert-butyl dicarbonate in THF are added dropwise simultaneously to a solution of 2-azabicyclo[3.1.0]hexane hydrochloride in a 1:1 mixture of H₂O and THF.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the mixture is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane to yield the title compound.
Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one from the N-Boc protected precursor
This protocol details the deprotection and subsequent oxidation to form the lactam.
Materials:
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tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
-
Ruthenium(IV) oxide hydrate (RuO₂·xH₂O)
-
Sodium periodate (NaIO₄)
-
Ethyl acetate (EtOAc)
-
Water
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Dichloromethane (DCM)
Procedure:
-
A solution of RuO₂·xH₂O and NaIO₄ in H₂O is added portionwise to a mixture of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate in EtOAc. The mixture is vigorously stirred.
-
The resulting black precipitate is filtered, and the filtrate is worked up to yield tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.
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A 4 M solution of HCl in 1,4-dioxane is added dropwise to a stirred solution of the N-Boc protected lactam in DCM.
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After the evolution of CO₂ ceases, the reaction mixture is concentrated under reduced pressure to give 2-azabicyclo[3.1.0]hexan-3-one.
Corey-Chaykovsky Reaction for Spirocyclic Epoxide Formation
The Corey-Chaykovsky reaction can be utilized to construct a spirocyclic epoxide from a 4-piperidone derivative, which can then be rearranged to a 2-azabicyclo[3.1.0]hexane system.[7]
General Protocol:
-
A sulfur ylide (e.g., dimethylsulfoxonium methylide) is generated in situ by treating a sulfonium or sulfoxonium salt with a strong base (e.g., NaH) in a suitable solvent like DMSO/THF.[8]
-
The 4-piperidone derivative is added to the ylide solution.
-
The reaction mixture is stirred, typically at temperatures ranging from 0 °C to room temperature.
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Upon completion, the reaction is quenched and the spirocyclic epoxide is isolated and purified. This epoxide can then undergo rearrangement to the 2-azabicyclo[3.1.0]hexane scaffold.[7]
Visualizations
Chemical Structure of 2-Azabicyclo[3.1.0]hexane
Caption: General structure of the 2-azabicyclo[3.1.0]hexane core.
Synthetic Pathway to a 2-Azabicyclo[3.1.0]hexanone Derivative
Caption: Key steps in the synthesis of a 2-azabicyclo[3.1.0]hexanone derivative.
Mechanism of Action as an α4β2 Nicotinic Acetylcholine Receptor Antagonist
Caption: Antagonism of the α4β2 nAChR by a 2-azabicyclo[3.1.0]hexane derivative.
References
- 1. 2-Azabicyclo[3.1.0]hexane | C5H9N | CID 17783223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. US8664443B2 - Process for the preparation of (1S, 3S, 5S)-2-[2(S)-2-amino-2-(3-hydroxy-1-adamantan-1-yl) acetyl]-2-azabicyclo [3.1.0] hexane-3-carbonitrile - Google Patents [patents.google.com]
- 4. Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
